![molecular formula C8H10FN3O4S B2828339 4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride CAS No. 2361823-90-5](/img/structure/B2828339.png)
4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Piperazine is a widely employed moiety in drugs due to its wide range of biological and pharmaceutical activity .
Synthesis Analysis
Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO3)2 •3H2O and iodine . This reaction involves an I2 /Cu (NO3)2 •3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence . Piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The structure of piperazine is not specifically mentioned in the retrieved papers.Chemical Reactions Analysis
Oxazoles can undergo direct arylation with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Using task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .properties
IUPAC Name |
4-(1,3-oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O4S/c9-17(14,15)12-3-1-11(2-4-12)8(13)7-5-10-6-16-7/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBWMXJUHRXGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CO2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Oxazole-5-carbonyl)piperazine-1-sulfonyl fluoride |
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